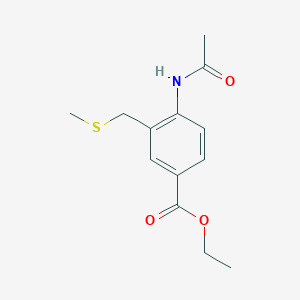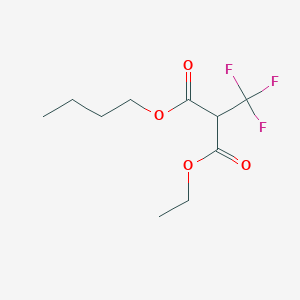![molecular formula C18H21ClO3 B14500051 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol CAS No. 64819-49-4](/img/structure/B14500051.png)
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chloro-3-hydroxypropyl chloride with 4-(2-propan-2-yl)phenol in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide or potassium tert-butoxide for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol can be compared with other similar compounds, such as:
4-{2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl}phenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-{2-[4-(2-Chloro-3-methoxypropoxy)phenyl]propan-2-yl}phenol:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
64819-49-4 |
|---|---|
Molecular Formula |
C18H21ClO3 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-[2-[4-(2-chloro-3-hydroxypropoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C18H21ClO3/c1-18(2,13-3-7-16(21)8-4-13)14-5-9-17(10-6-14)22-12-15(19)11-20/h3-10,15,20-21H,11-12H2,1-2H3 |
InChI Key |
XZOSDBGNYSPREI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

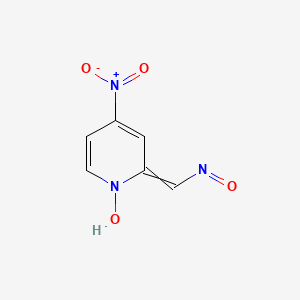
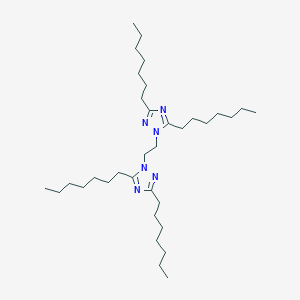
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
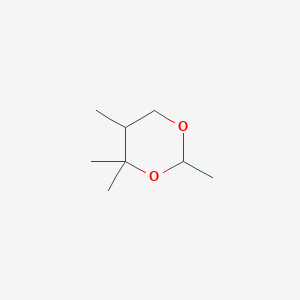

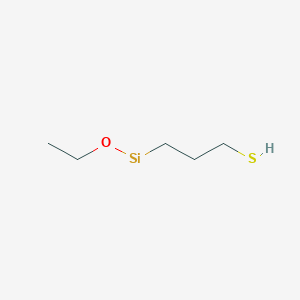
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
